4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a 4-bromo substituent on the benzamide moiety. This scaffold is part of a broader class of 1,3,4-oxadiazole derivatives known for their diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties .
Properties
IUPAC Name |
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYCHACJHYCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Halogenation Patterns
- 4-bromo-N-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-methylaniline (4e) : This analogue () shares the 2-chlorophenyl-oxadiazole motif but replaces the benzamide with a methylaniline group. The presence of a methyl group and a bromo substituent resulted in a lower melting point (85–86°C) compared to typical benzamide derivatives, suggesting altered crystallinity. Its anticancer activity (73% yield) highlights the role of halogenated aromatic systems in cytotoxicity .
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide (OZE-III) : Substituting benzamide with pentanamide () reduced molecular weight (279.72 g/mol vs. 378.61 g/mol for the target compound) and altered bioactivity, showing antimicrobial effects against Staphylococcus aureus .
B. Substitutions on the Benzamide Core
- LMM5 and LMM11 (): These compounds feature sulfamoyl groups (e.g., 4-[benzyl(methyl)sulfamoyl]-benzamide in LMM5) instead of halogens. LMM5 and LMM11 demonstrated antifungal activity against Candida albicans, indicating that sulfonamide groups enhance targeting of fungal thioredoxin reductase .
- 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide (): Dual chloro substituents on both the benzamide and oxadiazole ring improved anti-inflammatory activity, with IR data confirming C=O and N–H bonding critical for receptor interactions .
C. Linker Modifications
- 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide (5a) (): A methoxy linker between the benzamide and oxadiazole increased flexibility, as evidenced by a higher melting point (184°C) and distinct NMR shifts (δ 3.21 ppm for O–CH2) .
Physicochemical Properties
- Lipophilicity: The target compound’s bromo and chloro substituents likely increase logP compared to non-halogenated analogues. For instance, compound 3 in (with a 2-bromophenyl group) met Lipinski’s criteria (logP < 5), whereas compound 4 (with trichloroethyl groups) exceeded it, underscoring the impact of halogen positioning on drug-likeness .
- Molecular Weight and Solubility : Derivatives like OZE-III (MW 279.72) exhibit better aqueous solubility than the target compound (MW 378.61), which may affect bioavailability .
Biological Activity
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide. Its molecular formula is C15H12BrClN4O2, and it exhibits a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrClN4O2 |
| Molecular Weight | 371.64 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide primarily involves its interaction with specific molecular targets in cells.
- Antimicrobial Activity : The compound is believed to inhibit bacterial cell wall synthesis by targeting key enzymes involved in this process.
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways. Evidence suggests that it increases the expression of pro-apoptotic factors such as p53 and activates caspase pathways, leading to programmed cell death.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:
-
Cytotoxicity : In vitro studies revealed that 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:
Cell Line IC50 Value (µM) MCF-7 15.63 MEL-8 20.45
This suggests that the compound possesses promising anticancer properties comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. It exhibited potent activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Studies
Comparative analyses with other oxadiazole derivatives highlight the unique properties of 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide:
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| Doxorubicin | 10.38 | Anticancer |
| 5-Bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide | 12.00 | Anticancer |
| 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 15.63 | Anticancer |
These comparisons indicate that while there are other effective compounds in the same class, the specific substituents on the oxadiazole ring significantly influence biological activity.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:
-
Study on MCF-7 Cells : A study demonstrated that treatment with 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide resulted in increased apoptosis markers compared to control groups.
- Findings : Flow cytometry analysis indicated a significant increase in apoptotic cells post-treatment.
- In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor growth rates significantly compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
